molecular formula C5H7BrO2 B1347131 1-Bromocyclobutanecarboxylic acid CAS No. 32122-23-9

1-Bromocyclobutanecarboxylic acid

Cat. No. B1347131
CAS RN: 32122-23-9
M. Wt: 179.01 g/mol
InChI Key: YREQYUFYDFSXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 1-Bromocyclobutanecarboxylic acid were not found in the search results, it is known to be used as an intermediate in the synthesis of various chemicals and pharmaceuticals.


Molecular Structure Analysis

The molecular formula of 1-Bromocyclobutanecarboxylic acid is C5H7BrO2 . It consists of a cyclobutane ring with a bromine atom and a carboxylic acid group attached to it.


Physical And Chemical Properties Analysis

1-Bromocyclobutanecarboxylic acid is a colorless or white crystalline solid. It has a density of 1.864 g/cm3 . The boiling point is 249°C at 760 mmHg , and the flash point is 104.4°C .

Scientific Research Applications

Synthesis of Aminocyclobutane Carboxylic Acids

1-Bromocyclobutanecarboxylic acid is utilized in the synthesis of differentially protected 1-aminocyclobutane carboxylic acids, which are important intermediates in organic synthesis. Kim and Wood (2004) demonstrated an efficient method for this synthesis, providing useful intermediates from ethyl 1-bromocyclobutanecarboxylate with high yields (Kim & Wood, 2004). Similarly, Fu Zhi-feng (2004) developed a novel synthesis route for 1-aminocyclobutanecarboxylic acid, showcasing its industrial application prospects (Fu Zhi-feng, 2004).

Organometallic Applications

Ramakrishna and Sharp (2003) explored the use of 1-bromocyclobutanecarboxylic acid in organometallic chemistry. They demonstrated its conversion into Cp2Zr(benzocyclobutadiene), which couples with alkynes or nitriles to produce zirconacycles (Ramakrishna & Sharp, 2003).

Boron Neutron Capture Therapy

1-Bromocyclobutanecarboxylic acid is used in the synthesis of boronated aminocyclobutanecarboxylic acids, potential agents for neutron capture therapy. Kabalka and Yao (2004) synthesized a novel boronated aminocyclobutanecarboxylic acid for this purpose, which showed promise in treating brain tumors (Kabalka & Yao, 2004).

Tumor-Seeking Agents

Washburn et al. (1979) researched the use of 1-aminocyclobutane carboxylic acid derivatives, synthesized from 1-bromocyclobutanecarboxylic acid, as potential tumor-seeking agents in nuclear medicine. They demonstrated preferential uptake by tumor types and rapid clearance from the bloodstream in animal models (Washburn et al., 1979).

X-ray Crystallography Studies

Kirillov, Nikiforova, and Dmitriev (2015) used 1-bromocyclobutanecarboxylic acid in X-ray crystallography studies. They synthesized ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate to determine its structure (Kirillov et al., 2015).

Radiopharmaceutical Synthesis

Shoup and Goodman (1999) synthesized fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) using 1-bromocyclobutanecarboxylic acid. This compound, a new tumor-avid amino acid, was developed for positron emission tomography (PET) (Shoup & Goodman, 1999).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1-Bromocyclobutanecarboxylic acid . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-bromocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQYUFYDFSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306727
Record name 1-Bromocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclobutanecarboxylic acid

CAS RN

32122-23-9
Record name 1-Bromocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32122-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 179441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032122239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32122-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.